molecular formula C8H9BrO2S B1274316 4-Bromo-5-propylthiophene-2-carboxylic acid CAS No. 869951-15-5

4-Bromo-5-propylthiophene-2-carboxylic acid

Cat. No. B1274316
M. Wt: 249.13 g/mol
InChI Key: WMBFFUJISNVJLE-UHFFFAOYSA-N
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Description

4-Bromo-5-propylthiophene-2-carboxylic acid is a compound that belongs to the family of thiophene carboxylic acids. Thiophene derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science due to their unique chemical properties. The bromo and propyl substituents on the thiophene ring influence the reactivity and physical properties of the molecule, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of thiophene derivatives often involves lithiation reactions, as demonstrated in the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, which is closely related to 4-Bromo-5-propylthiophene-2-carboxylic acid. This synthesis includes direct lithiations and a bromination reaction starting from thiophene, indicating the potential synthetic routes that could be applied to 4-Bromo-5-propylthiophene-2-carboxylic acid . Additionally, the sodium salt of related bromothiophen carboxylic acids can react with carbanions in the presence of copper to give condensation products, suggesting a possible synthetic pathway for the compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be characterized using various spectroscopic techniques. For instance, a related compound, 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid, has been characterized by FT-IR, FT-Raman, (1)H NMR, (13)C NMR, and UV spectroscopy. These techniques can provide detailed information about the molecular vibrations, geometry, and electronic structure of 4-Bromo-5-propylthiophene-2-carboxylic acid .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. The presence of a bromo substituent makes the compound a candidate for further functionalization through nucleophilic substitution reactions. The carboxylic acid group also offers a site for reactions such as esterification and amidation, which are commonly used in the derivatization of carboxylic acids for analytical purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-5-propylthiophene-2-carboxylic acid can be inferred from related compounds. For example, the derivatization of carboxylic acids with bromomethyl coumarins has been shown to be a sensitive method for the detection of carboxylic acids in liquid chromatography, which could be applicable to the analysis of 4-Bromo-5-propylthiophene-2-carboxylic acid . The photoreleasable protecting group for carboxylic acids, such as 2,5-dimethylphenacyl, indicates the potential for photochemical reactions involving the carboxylic acid group of the compound .

Scientific Research Applications

  • Application Summary: This compound is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . It’s a four-step protocol starting from thiophene with an overall yield of 47% .
  • Methods of Application: The lithiation reactions were carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .
  • Results or Outcomes: The result of this process is the synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-bromo-5-propylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBFFUJISNVJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397190
Record name 4-bromo-5-propylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-propylthiophene-2-carboxylic acid

CAS RN

869951-15-5
Record name 4-bromo-5-propylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-propylthiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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